molecular formula C19H22ClN3O B2953601 N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide CAS No. 553657-31-1

N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide

Cat. No.: B2953601
CAS No.: 553657-31-1
M. Wt: 343.86
InChI Key: VNHYYNNGYWXUPB-UHFFFAOYSA-N
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Description

N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and infectious disease research. Its piperazine-carboxamide core is a recognized pharmacophore in the development of novel therapeutic agents. Specifically, this structural class has been investigated for its potential in anti-tuberculosis (TB) research, particularly as inhibitors of the Mycobacterium tuberculosis ATP synthase enzyme . The inhibition of this enzyme is a clinically validated mechanism of action, as demonstrated by the drug bedaquiline, which is used to treat drug-resistant TB . Research on analogous compounds has shown that the nature of the substituents on the piperazine and aromatic rings is critical for antibacterial potency and target binding, suggesting that this compound is a valuable scaffold for exploring structure-activity relationships (SAR) . This product is intended for research purposes only, specifically for in vitro studies in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can utilize this compound to probe biological mechanisms, develop new synthetic routes, and contribute to the discovery of next-generation antimicrobial agents.

Properties

IUPAC Name

N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-15-7-8-17(20)13-18(15)22-9-11-23(12-10-22)19(24)21-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHYYNNGYWXUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same synthetic routes mentioned above. The reactions are carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with their active sites, leading to a decrease in their catalytic activity . Additionally, the compound may interact with cell membrane receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (R1, R2) Target/Activity Key Findings
N-Benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide R1 = Benzyl; R2 = 5-chloro-2-methylphenyl Not explicitly reported Structural similarity to TRPV1/TRPM8 antagonists and kinase inhibitors
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) R1 = 4-tert-butylphenyl; R2 = 3-chloropyridinyl TRPV1/TRPM8 inhibition Potent antagonist (IC₅₀ = 6–10 nM for TRPM8); analgesic properties in vivo
JNJ Compound A (N-[2,6-dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]piperazine-1-carboxamide) R1 = dichlorophenyl-pyrrolidinyl; R2 = aryl DGAT1 inhibition Selective DGAT1 inhibitor (IC₅₀ = 3 nM); potential for metabolic disorders
4-(5-Chloro-2-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide R1 = 4-trifluoromethoxyphenyl; R2 = 5-chloro-2-methylphenyl Unknown Structural analog with enhanced lipophilicity due to CF₃O group
Compound B2 (N-(5-chloro-2-methylphenyl)-2-methylpiperazine-1-carboxamide) R1 = 5-chloro-2-methylphenyl; R2 = methyl PARP inhibition Antiproliferative activity in PARPi-resistant cell lines (IC₅₀ = 0.8–1.2 µM)

Key Observations:

  • Substituent Effects: The benzyl group in the target compound may enhance blood-brain barrier penetration compared to BCTC’s bulky tert-butylphenyl group, which improves peripheral selectivity . Electron-withdrawing groups (e.g., Cl, CF₃O) improve metabolic stability, as seen in ’s analog, whereas electron-donating groups (e.g., methoxy) may alter receptor binding .

Biological Activity

N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate benzyl and chloro-substituted phenyl groups. The methods employed often include:

  • Esterification : Using carboxylic acids and amines to form amides.
  • Coupling Reactions : Utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Antimicrobial Activity

N-benzyl derivatives, including those with piperazine moieties, have shown promising antimicrobial properties. A study highlighted that various synthesized piperazine derivatives exhibited moderate to excellent antimicrobial activities against a range of bacterial strains. The presence of electron-withdrawing groups, such as chloro substituents, significantly enhances the activity by increasing lipophilicity and facilitating membrane penetration .

Anticancer Properties

Research indicates that compounds containing piperazine structures can inhibit critical pathways involved in cancer cell proliferation and survival. For instance, some derivatives have been shown to selectively inhibit ERK5 kinase activity, which is implicated in tumor progression. The optimization of these compounds has led to several analogues with improved potency and pharmacokinetic profiles .

Structure-Activity Relationship (SAR)

The SAR studies of piperazine derivatives reveal that modifications on the benzyl and chloro groups significantly impact biological activity. Key observations include:

  • Chloro Substitution : The introduction of chloro groups at specific positions enhances antimicrobial and anticancer activities.
  • Piperazine Variants : Altering the piperazine ring's substituents can lead to variations in efficacy against specific targets, such as bacterial enzymes or cancer cell pathways .

Tables of Biological Activity

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobial10
N-benzyl derivative 1ERK5 Inhibition0.5
N-benzyl derivative 2IMPDH Inhibition0.8

Case Study 1: Antimicrobial Efficacy

A series of piperazine derivatives were synthesized and screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Among these, this compound demonstrated significant inhibition, suggesting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on cancer cell lines showed that N-benzyl derivatives could effectively inhibit cell proliferation by targeting the ERK5 signaling pathway. A derivative with a similar structure was reported to have a nanomolar IC50 against ERK5, highlighting the importance of structural modifications in enhancing activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide, and what methodological considerations are critical for reproducibility?

  • Answer : The compound is typically synthesized via sequential alkylation and acylation of piperazine derivatives. For example:

  • Step 1 : Bis-N-alkylation of piperazine with 4-bromobutyronitrile (K₂CO₃, acetonitrile, reflux) .
  • Step 2 : Reduction of nitriles to amines (LiAlH₄, dry ether) followed by acylation with substituted benzoyl chlorides (triethylamine, CH₂Cl₂) .
  • Critical factors : Solvent purity, inert atmosphere for LiAlH₄, and stoichiometric control to avoid side reactions (e.g., over-alkylation) .

Q. How is the structural conformation of this compound characterized, and what analytical techniques are essential?

  • Answer :

  • X-ray crystallography confirms the chair conformation of the piperazine ring and intermolecular N–H⋯O hydrogen bonding .
  • Spectroscopy : ¹H/¹³C NMR for substituent positioning, IR for carboxamide C=O stretching (~1650 cm⁻¹), and mass spectrometry for molecular ion validation .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Answer :

  • Enzyme inhibition : Screen against CYP isoforms (e.g., CYP51, CYP5122A1) using fluorometric or spectrophotometric assays .
  • Antiparasitic activity : Test against Leishmania donovani promastigotes via MTT assay (EC₅₀ values <10 µM indicate promise) .

Advanced Research Questions

Q. How can researchers optimize low-yield steps in the synthesis, such as guanylation or acid deprotection?

  • Answer :

  • Guanylation : Replace 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea with HgCl₂-free reagents (e.g., EDCI/HOBt) to reduce toxicity and improve yields .
  • Acid deprotection : Use TFA in CH₂Cl₂ (0°C to RT) instead of HCl/MeOH to minimize carboxamide hydrolysis .
  • Monitoring : Employ TLC or in-situ FTIR to track reaction progress and terminate before side reactions dominate .

Q. What mechanistic insights explain its selectivity for CYP5122A1 over CYP51 in Leishmania?

  • Answer :

  • Docking studies : The 5-chloro-2-methylphenyl group occupies a hydrophobic pocket in CYP5122A1, while the benzyl carboxamide forms hydrogen bonds with active-site residues (e.g., Arg-130) .
  • Mutagenesis : Replace Phe-310 in CYP51 with smaller residues (Ala/Val) to test steric hindrance hypotheses .

Q. How should researchers resolve contradictions in biological activity data across different assay conditions?

  • Answer :

  • Standardization : Use identical cell lines (e.g., J774 macrophages) and parasite strains for comparability .
  • Control experiments : Include reference inhibitors (e.g., ketoconazole for CYP51) and validate assay pH/temperature .

Q. What strategies are effective in improving solubility and bioavailability without compromising activity?

  • Answer :

  • Prodrug design : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve GI absorption (test via Caco-2 permeability assays) .

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